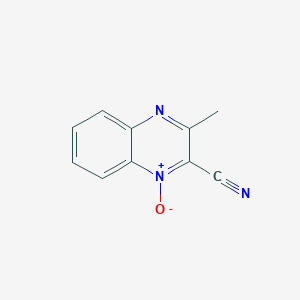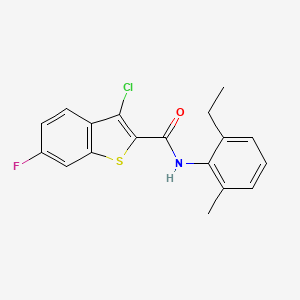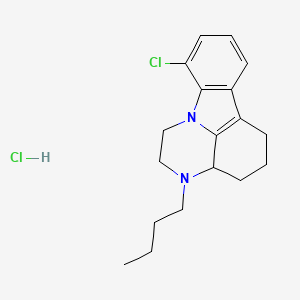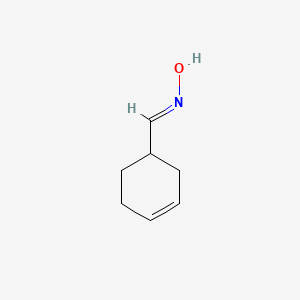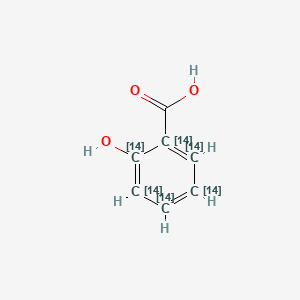
Salicylic acid-ring-UL-14C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salicylic acid-ring-UL-14C is a radiolabeled compound where the carbon atoms in the benzene ring of salicylic acid are replaced with the radioactive isotope carbon-14. This compound is primarily used in scientific research as a tracer to study various biochemical and physiological processes due to its radioactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of salicylic acid-ring-UL-14C involves the incorporation of carbon-14 into the benzene ring of salicylic acid. This is typically achieved by reacting salicylic acid with a carbon-14 labeled precursor under specific conditions that allow for the substitution of the carbon atoms in the ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety protocols due to the radioactive nature of the compound. The final product is usually purified and tested for its specific activity and extent of labeling .
Chemical Reactions Analysis
Types of Reactions: Salicylic acid-ring-UL-14C undergoes various chemical reactions, including:
Oxidation: Conversion to 2,5-dihydroxybenzoic acid.
Reduction: Formation of catechol.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation: 2,5-dihydroxybenzoic acid.
Reduction: Catechol.
Substitution: Nitro-salicylic acid, bromo-salicylic acid.
Scientific Research Applications
Salicylic acid-ring-UL-14C is extensively used in various fields of scientific research:
Chemistry: As a tracer in studying reaction mechanisms and pathways.
Biology: To track metabolic pathways and understand the distribution and metabolism of salicylic acid in organisms.
Medicine: In pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of salicylic acid.
Industry: Used in the development of new drugs and in the study of environmental fate and transport of chemicals
Mechanism of Action
Salicylic acid-ring-UL-14C exerts its effects by mimicking the behavior of non-labeled salicylic acid. It targets specific molecular pathways, such as the inhibition of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain. The radiolabel allows researchers to track the compound’s movement and interactions within biological systems, providing insights into its pharmacodynamics and pharmacokinetics .
Comparison with Similar Compounds
Acetylsalicylic acid-ring-14C (Aspirin): Similar in structure but with an acetyl group attached to the hydroxyl group of salicylic acid.
Salicylic acid-ring-UL-13C: Another isotopically labeled version but with carbon-13 instead of carbon-14.
Uniqueness: Salicylic acid-ring-UL-14C is unique due to its radioactive labeling, which provides a powerful tool for tracing and studying biochemical processes. Its applications in research are more extensive compared to non-radioactive or differently labeled analogs .
Properties
Molecular Formula |
C7H6O3 |
|---|---|
Molecular Weight |
150.076 g/mol |
IUPAC Name |
6-hydroxy(1,2,3,4,5,6-14C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i1+2,2+2,3+2,4+2,5+2,6+2 |
InChI Key |
YGSDEFSMJLZEOE-YROCTSJKSA-N |
Isomeric SMILES |
[14CH]1=[14CH][14CH]=[14C]([14C](=[14CH]1)C(=O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



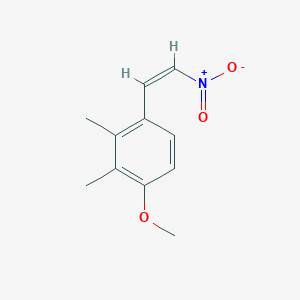
![(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester](/img/structure/B13805361.png)
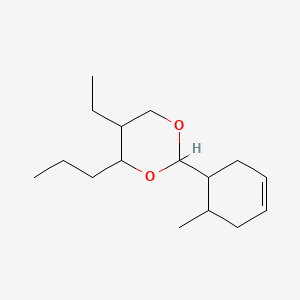
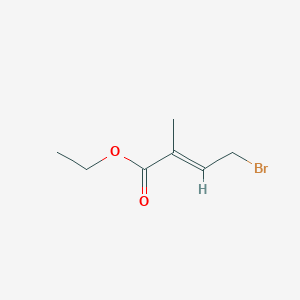
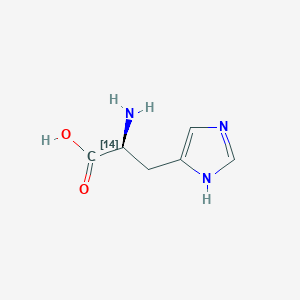
![Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)](/img/structure/B13805399.png)


